
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane is a complex organic compound characterized by its long chain of alternating oxygen and carbon atoms, capped with phenyl groups at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane typically involves the stepwise addition of ethylene oxide units to a phenol derivative. The reaction is usually catalyzed by a strong base such as potassium hydroxide. The process can be summarized as follows:
Initiation: The phenol derivative is deprotonated by the base to form a phenoxide ion.
Propagation: The phenoxide ion reacts with ethylene oxide to form an intermediate, which can further react with additional ethylene oxide units.
Termination: The reaction is terminated by neutralizing the base and isolating the final product through purification techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding alcohols or ethers.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and ethers.
Substitution: Nitro or sulfonated phenyl derivatives.
Scientific Research Applications
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study polyether chemistry and polymerization processes.
Biology: Investigated for its potential as a drug delivery vehicle due to its ability to form inclusion complexes with various molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of targeted drug delivery.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The polyether chain can encapsulate small molecules, facilitating their transport and release in specific environments. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
- 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane
- 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate
Uniqueness
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane stands out due to its longer polyether chain, which provides unique properties such as higher molecular weight and increased ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring enhanced molecular encapsulation and transport capabilities.
Properties
CAS No. |
105891-55-2 |
|---|---|
Molecular Formula |
C32H50O10 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C32H50O10/c1-3-7-31(8-4-1)29-41-27-25-39-23-21-37-19-17-35-15-13-33-11-12-34-14-16-36-18-20-38-22-24-40-26-28-42-30-32-9-5-2-6-10-32/h1-10H,11-30H2 |
InChI Key |
URGNUQPRIFVALO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


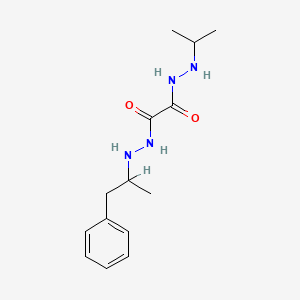
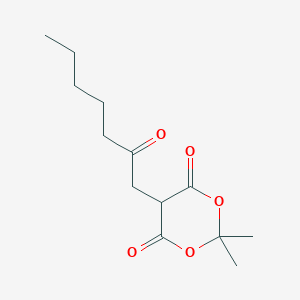
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide](/img/structure/B14328744.png)
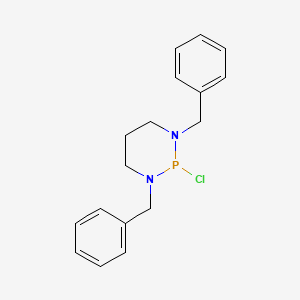
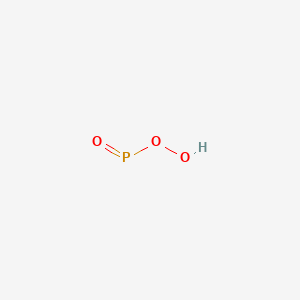
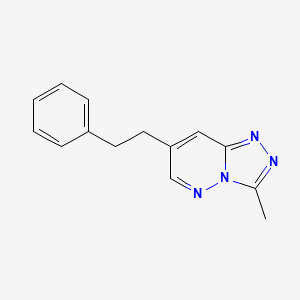

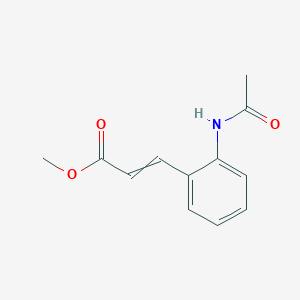
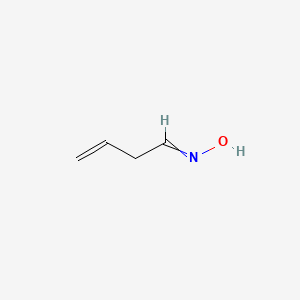
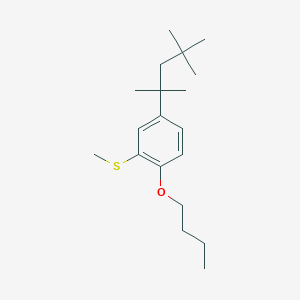
![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
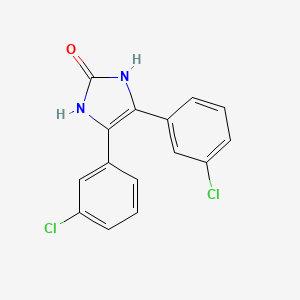
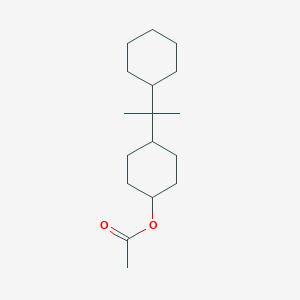
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
